Methyl 1-amino-1H-pyrazole-4-carboxylate: Structural Properties, Synthesis, and Applications in Advanced Molecular Design
Methyl 1-amino-1H-pyrazole-4-carboxylate: Structural Properties, Synthesis, and Applications in Advanced Molecular Design
Executive Summary
Methyl 1-amino-1H-pyrazole-4-carboxylate (CAS 150017-46-2) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, materials science, and complex organic synthesis. Characterized by a pyrazole core bearing a nucleophilic N -amino group at the 1-position and an electrophilic methyl ester at the 4-position, this compound serves as a critical intermediate. It is most notably deployed in the oxidative ring expansion to 1,2,3-triazines, the synthesis of phosphodiesterase (PDE) inhibitors, and the development of high-density energetic materials.
This technical guide provides a comprehensive analysis of its structural properties, details a self-validating protocol for its synthesis via electrophilic N -amination, and explores its downstream applications.
Chemical Identity & Structural Properties
The architecture of methyl 1-amino-1H-pyrazole-4-carboxylate dictates its orthogonal reactivity. The N -amino group ( −NH2 ) introduces a highly reactive nucleophilic center capable of participating in condensation, acylation, and cross-coupling reactions. Conversely, the C4 methyl ester provides a handle for derivatization, such as saponification to the corresponding carboxylic acid or conversion into amides and nitriles.
Physicochemical Data Summary
The following table summarizes the core quantitative data and chemical identifiers for the compound [1].
| Property | Value |
| IUPAC Name | Methyl 1-amino-1H-pyrazole-4-carboxylate |
| CAS Registry Number | 150017-46-2 |
| Molecular Formula | C 5 H 7 N 3 O 2 |
| Molecular Weight | 141.13 g/mol |
| Appearance | White to pale yellow solid |
| Core Structure | 1H-pyrazole ring |
| Key Functional Groups | N1 -amino, C4 -methyl ester |
Electronic and Mechanistic Profile
The presence of the electron-withdrawing ester group at the C4 position decreases the overall electron density of the pyrazole ring. This electronic deficiency makes the initial synthesis (the N -amination of the parent pyrazole) mechanistically challenging, as it reduces the nucleophilicity of the pyrazolide anion. Consequently, specialized electrophilic aminating agents and precise pH control are required to successfully form the N–N bond without degrading the reagents [2].
Synthesis Methodology: Electrophilic N -Amination
The most robust method for synthesizing methyl 1-amino-1H-pyrazole-4-carboxylate is the direct electrophilic N -amination of methyl 1H-pyrazole-4-carboxylate.
Mechanistic Causality and Reagent Selection
The reaction relies on the deprotonation of the pyrazole NH to form a pyrazolide anion, which subsequently attacks an electrophilic nitrogen source. Hydroxylamine-O-sulfonic acid (HOSA) or ethereal monochloramine are the standard reagents for this transformation [3].
The Causality of pH and Temperature Control: HOSA is highly susceptible to hydrolytic decomposition in strongly basic aqueous media. The decomposition consumes hydroxyl ions, leading to rapid acidification of the reaction mixture, which in turn protonates the pyrazole and halts the amination. To circumvent this, the reaction must be conducted either in a non-aqueous polar aprotic solvent (like DMF) using a strong base (e.g., KOtBu) or in a strictly monitored aqueous NaOH system where the temperature is kept below 60 °C. This ensures the kinetic rate of N -amination outpaces the rate of HOSA hydrolysis [2, 3].
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for the N -amination using HOSA in an organic/basic medium, adapted for high yield and purity [3].
Materials Required:
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Methyl 1H-pyrazole-4-carboxylate (Starting Material)
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Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
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Hydroxylamine-O-sulfonic acid (HOSA) or ethereal monochloramine
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (CH 2 Cl 2 ) for extraction
Step-by-Step Workflow:
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Preparation of the Pyrazolide Anion: Backfill a flame-dried round-bottom flask with nitrogen. Charge the flask with methyl 1H-pyrazole-4-carboxylate (1.0 equiv) and dissolve in anhydrous DMF to create a 1.0 M solution.
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Deprotonation: Slowly add KOtBu (1.10 equiv) to the solution. Stir the reaction mixture for 15 minutes at room temperature to ensure complete formation of the pyrazolide anion. The solution may exhibit a slight color change indicating anion formation.
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Electrophilic Amination: Slowly add HOSA (2.0 equiv) portion-wise. Critical Control Point: Maintain the internal reaction temperature strictly below 60 °C to prevent the thermal degradation of HOSA. (Alternatively, a 0.15 M solution of ethereal monochloramine can be transferred via cannula under positive nitrogen pressure).
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Reaction Propagation: Stir the mixture for 1 hour at room temperature. Monitor the consumption of the starting material via TLC or LC-MS. The appearance of a higher-polarity spot indicates successful N–N bond formation.
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Quench and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH 2 Cl 2 (3 × 50 mL).
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Validation and Isolation: Combine the organic extracts, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. The resulting product is methyl 1-amino-1H-pyrazole-4-carboxylate, which can be carried forward or purified via flash chromatography.
Workflow for the electrophilic N-amination of methyl 1H-pyrazole-4-carboxylate.
Downstream Applications in Advanced Molecular Design
The unique structural topology of methyl 1-amino-1H-pyrazole-4-carboxylate makes it a highly sought-after precursor across multiple domains of chemical research.
Oxidative Ring Expansion to 1,2,3-Triazines
N -aminopyrazoles are the primary precursors for the synthesis of 1,2,3-triazine derivatives via oxidative ring expansion. When treated with sodium periodate (NaIO 4 ) in a biphasic CH 2 Cl 2 /H 2 O system, methyl 1-amino-1H-pyrazole-4-carboxylate undergoes a rapid rearrangement. The oxidation of the N -amino group triggers a ring expansion, yielding methyl 1,2,3-triazine-5-carboxylate. This methodology provides a direct route to functionalized triazines, which are otherwise difficult to synthesize [3].
Medicinal Chemistry: Phosphodiesterase (PDE) Inhibitors
In drug discovery, the compound is utilized to construct fused bicyclic heteroaromatic systems, such as pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines. These scaffolds are privileged structures for the inhibition of Phosphodiesterase 1 (PDE1) and Phosphodiesterase 2A (PDE2A) [4, 5].
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Mechanistic Role: The N -amino group acts as a primary amine nucleophile in cyclization reactions with adjacent functional groups (often installed via the C4 ester), allowing for the rapid assembly of the bicyclic core required to fit into the hydrophobic binding pockets of PDE enzymes.
Energetic Materials
Heterocycles with high nitrogen content and positive oxygen balances are highly valued in the synthesis of green energetic materials. The N–N bond in N -aminopyrazoles contributes to a high heat of formation. Derivatives of methyl 1-amino-1H-pyrazole-4-carboxylate can be subjected to nitration or converted into energetic salts, offering tunable detonation properties and improved stability compared to traditional carbocyclic explosives [6].
Divergent synthetic applications of methyl 1-amino-1H-pyrazole-4-carboxylate.
References
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V. A. Lopyrev et al. "Amination of Pyrazoles: a General Approach." Mathnet.RU. Available at:[Link]
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J. M. Smith et al. "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution." ACS Publications, 2021. Available at:[Link]
- Google Patents. "US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS." Google Patents, 2018.
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M. A. Brodney et al. "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate." Journal of Medicinal Chemistry - ACS Publications, 2018. Available at:[Link]
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M. B. Talawar et al. "A review of energetic materials synthesis." ResearchGate, 2005. Available at:[Link]
